molecular formula C14H15N3O2S B14938367 2-{[5-(4-Methylbenzyl)furan-2-yl]carbonyl}hydrazinecarbothioamide

2-{[5-(4-Methylbenzyl)furan-2-yl]carbonyl}hydrazinecarbothioamide

Cat. No.: B14938367
M. Wt: 289.35 g/mol
InChI Key: OHUPBOZADIXASP-UHFFFAOYSA-N
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Description

2-{[5-(4-METHYLBENZYL)-2-FURYL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE is an organic compound with the molecular formula C14H15N3O2S . This compound is known for its unique structure, which includes a furan ring, a benzyl group, and a hydrazinecarbothioamide moiety. It has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{[5-(4-METHYLBENZYL)-2-FURYL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 5-(4-methylbenzyl)-2-furoyl chloride with hydrazinecarbothioamide under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-{[5-(4-METHYLBENZYL)-2-FURYL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or furan ring positions using reagents like sodium methoxide or potassium tert-butoxide.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Scientific Research Applications

2-{[5-(4-METHYLBENZYL)-2-FURYL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-{[5-(4-METHYLBENZYL)-2-FURYL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This can result in the disruption of cellular processes and the induction of cell death in cancer cells .

Comparison with Similar Compounds

2-{[5-(4-METHYLBENZYL)-2-FURYL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE can be compared with similar compounds such as:

Properties

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

[[5-[(4-methylphenyl)methyl]furan-2-carbonyl]amino]thiourea

InChI

InChI=1S/C14H15N3O2S/c1-9-2-4-10(5-3-9)8-11-6-7-12(19-11)13(18)16-17-14(15)20/h2-7H,8H2,1H3,(H,16,18)(H3,15,17,20)

InChI Key

OHUPBOZADIXASP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=C(O2)C(=O)NNC(=S)N

Origin of Product

United States

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